5-氟二氢尿嘧啶

描述

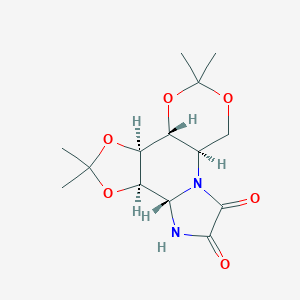

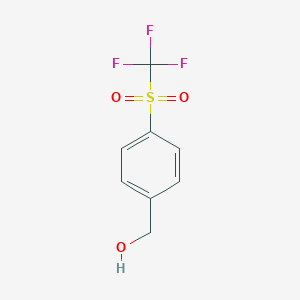

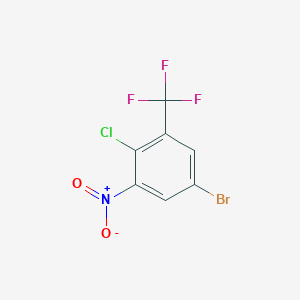

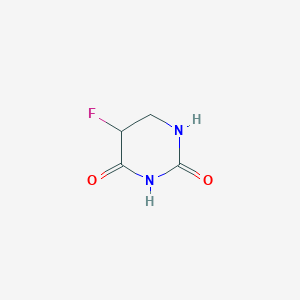

5,6-二氢-5-氟尿嘧啶是胸苷酸合酶抑制剂前体药物5-氟尿嘧啶的活性代谢产物。它是由5-氟尿嘧啶在二氢嘧啶脱氢酶的作用下形成的。 该化合物以其细胞毒性而闻名,特别是针对某些类型的癌细胞 .

科学研究应用

作用机制

5,6-二氢-5-氟尿嘧啶通过掺入 RNA 和 DNA 中发挥作用,导致正常的细胞过程受到破坏。它抑制胸苷酸合酶,该酶对 DNA 合成至关重要。这种抑制导致胸腺嘧啶三磷酸的耗竭,导致 DNA 损伤和细胞死亡。 该化合物还会干扰 RNA 加工和功能,进一步加剧其细胞毒性作用 .

生化分析

Biochemical Properties

5-Fluorodihydrouracil interacts with several enzymes and proteins within the cell. It is formed from 5-Fluorouracil by the enzyme dihydropyrimidine dehydrogenase (DPD) . The conversion of 5-Fluorouracil to 5-Fluorodihydrouracil is an important step in the metabolism of the drug, and variations in DPD activity can significantly affect the drug’s effectiveness and toxicity .

Cellular Effects

5-Fluorodihydrouracil has a profound impact on various types of cells and cellular processes. It affects cell proliferation, cell cycle, survival, and induces apoptosis . It also influences cell function by modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Molecular Mechanism

The molecular mechanism of 5-Fluorodihydrouracil involves its incorporation into RNA and DNA, inhibiting their normal function . It binds to thymidylate synthase (TS), resulting in inhibition of DNA synthesis and induction of programmed cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluorodihydrouracil change over time. It has been observed that the drug’s oral absorption is incomplete with a short biological half-life . This leads to a frequent administration requirement and severe side effects .

Dosage Effects in Animal Models

In animal models, the effects of 5-Fluorodihydrouracil vary with different dosages. A study showed that 5-Fluorodihydrouracil was administered at doses of 15 mg/kg for 4 consecutive days, then reduced to 6 mg/kg for 4 alternate days . The study found that men had a higher elimination of the drug compared to women .

Metabolic Pathways

5-Fluorodihydrouracil is involved in several metabolic pathways. It is metabolized initially by conversion to 5-fluorodihydrouracil by the enzyme dihydropyrimidine dehydrogenase (DPD) . This occurs in all tissues, but its activity is most intense in the liver .

Transport and Distribution

5-Fluorodihydrouracil is transported and distributed within cells and tissues. It rapidly enters the cell using the exact facilitated transport mechanism as uracil . The drug’s distribution within the body can be affected by patient-specific factors, such as gender .

Subcellular Localization

It is known that the drug’s active forms, including 5-fluorodeoxyuridylate (5-FdUMP), 5-fluorodeoxyuridine triphosphate (5-FdUTP), or fluorouridine triphosphate (5-FUTP), play crucial roles in its mechanism of action .

准备方法

合成路线和反应条件: 5,6-二氢-5-氟尿嘧啶可以通过5-氟尿嘧啶的氢化反应合成。在一种方法中,5-氟尿嘧啶溶解在甲醇中,并在钯碳作为催化剂存在下进行氢化。 反应在室温下氢气气氛中进行36小时 .

工业生产方法: 5,6-二氢-5-氟尿嘧啶的工业生产通常涉及使用二氢嘧啶脱氢酶对5-氟尿嘧啶进行酶促还原。 该方法因其更高的产率和特异性而受到青睐 .

化学反应分析

反应类型: 5,6-二氢-5-氟尿嘧啶主要经历还原反应。它是由5-氟尿嘧啶还原形成的,并且可以进一步参与体内各种生化反应。

常见试剂和条件:

氢化反应: 钯碳 (Pd/C) 作为催化剂,甲醇作为溶剂,以及氢气。

酶促还原: 二氢嘧啶脱氢酶。

主要产物: 5-氟尿嘧啶还原的主要产物是 5,6-二氢-5-氟尿嘧啶本身。 进一步代谢会导致其他代谢产物的形成,例如 α-氟-β-丙氨酸 .

相似化合物的比较

类似化合物:

5-氟尿嘧啶: 5,6-二氢-5-氟尿嘧啶的母体化合物。它被广泛用于各种癌症的化疗。

替加氟: 5-氟尿嘧啶的前体药物,用于与其他药物联合治疗癌症。

卡培他滨: 5-氟尿嘧啶的另一种前体药物,用于治疗结直肠癌和乳腺癌.

独特之处: 5,6-二氢-5-氟尿嘧啶在通过5-氟尿嘧啶还原形成的独特结构及其作为活性代谢产物的作用方面是独一无二的。 其细胞毒性和作用机制使其成为癌症研究和治疗中的宝贵化合物 .

属性

IUPAC Name |

5-fluoro-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIRJKWTBBDDAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90989678 | |

| Record name | 5-Fluoro-5,6-dihydropyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-06-0 | |

| Record name | 5,6-Dihydro-5-fluorouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluorodihydrouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-5,6-dihydropyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUORO-5,6-DIHYDROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLP4LM9HXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-fluorodihydrouracil fit into the metabolic pathway of capecitabine?

A1: Capecitabine, an orally administered chemotherapy drug, undergoes a series of enzymatic conversions within the body. It is first metabolized to 5′-deoxy-5-fluorocytidine (5′-DFCR) and subsequently to 5′-deoxy-5-fluorouridine (5′-DFUR). 5′-DFUR is then further metabolized into 5-fluorouracil (5-FU), the active metabolite. 5-fluorodihydrouracil (5-FUH2) is a major metabolite of 5-FU, formed through the action of the enzyme dihydropyrimidine dehydrogenase (DPD). [, ]

Q2: Why is the simultaneous measurement of capecitabine and its metabolites important?

A2: Understanding the pharmacokinetic profile of capecitabine, including the levels of its metabolites, is crucial for optimizing treatment and predicting potential toxicity. This is particularly important because 5-FU exhibits a narrow therapeutic index. Several studies have employed sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to simultaneously quantify capecitabine, 5′-DFCR, 5′-DFUR, 5-FU, and 5-FUH2 in human plasma. [, ] These methods offer high sensitivity and selectivity, enabling researchers to accurately monitor the drug and its metabolites in patients undergoing treatment. [, ]

Q3: What are the analytical challenges in measuring 5-fluorodihydrouracil alongside other metabolites?

A3: The accurate and reliable quantification of 5-fluorodihydrouracil and other capecitabine metabolites in biological matrices, such as plasma, presents significant analytical challenges. These challenges stem from the low concentrations of these compounds in biological samples, the complexity of the matrix, and the potential for interference from endogenous compounds. To overcome these challenges, researchers have developed sophisticated analytical techniques like LC-MS. [, ] This method involves separating the analytes based on their physicochemical properties using liquid chromatography, followed by their detection and quantification using mass spectrometry.

Q4: How does the metabolism of 5-fluorocytosine relate to 5-fluorodihydrouracil?

A4: While both are fluoropyrimidine compounds, 5-fluorocytosine (5-FC) follows a different metabolic pathway than capecitabine. Interestingly, 5-FC can be converted into 5-FU, ultimately leading to the formation of 5-FUH2. [] This metabolic conversion is important to consider, especially when patients are treated with both drugs.

Q5: Are there differences in the metabolism of these compounds across species?

A5: Research indicates that the metabolism of 5-fluorocytosine varies among species. Studies have shown that humans exhibit lower levels of 5-FC metabolism compared to other animals like mice, rats, rabbits, and dogs. [] This interspecies variability in drug metabolism underscores the importance of using appropriate models when studying these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)